
2-(Trifluoromethylthio)bromobenzene
Vue d'ensemble
Description
2-(Trifluoromethylthio)bromobenzene is a compound that is part of a broader class of trifluoromethylthio-substituted aromatic compounds. These compounds are of interest due to their unique chemical properties, which are imparted by the trifluoromethylthio group. This group is known for its electron-withdrawing nature and its ability to influence the reactivity of the aromatic system to which it is attached.
Synthesis Analysis
The synthesis of trifluoromethylthio-substituted compounds can be achieved through various methods. For instance, the palladium-catalyzed tandem synthesis of 2-trifluoromethylthio-substituted benzofurans is reported, which involves trifluoromethylthiolation of dibromovinyl phenols . Although not directly related to 2-(trifluoromethylthio)bromobenzene, this method indicates the potential pathways that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(trifluoromethylthio)bromobenzene can be elucidated using spectroscopic methods such as 19F NMR, as seen in the study of sterically hindered fluorinated benzene derivatives . X-ray crystallography can also provide detailed insights into the molecular structure, revealing bond angles and distances that are characteristic of the presence of bulky substituents like the trifluoromethylthio group.
Chemical Reactions Analysis
The reactivity of trifluoromethylthio-substituted benzenes can be quite diverse. For example, electrochemical fluorination of trifluoromethylbenzenes has been shown to yield various fluorinated products, indicating that the trifluoromethylthio group could similarly influence the reactivity of bromobenzene derivatives . Additionally, the presence of the trifluoromethylthio group could affect the regioselectivity of further functionalization reactions, as seen in the case of trifluorobenzene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethylthio)bromobenzene would be influenced by the presence of both the bromine and the trifluoromethylthio group. These substituents would affect the compound's boiling point, solubility, and stability. The electron-withdrawing nature of the trifluoromethylthio group could also impact the compound's electronic properties, as seen in the study of dibenzopentalenes . The trifluoromethylthio group's influence on the redox properties of related compounds has been investigated through electrochemical measurements .
Applications De Recherche Scientifique
Novel Brominated Flame Retardants
A critical review focused on the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, consumer goods, and food. The review highlighted the need for further research on the occurrence, environmental fate, and toxicity of these compounds, including 2-(trifluoromethylthio)bromobenzene. It emphasized the importance of developing optimized analytical methods to include all NBFRs and conducting further research on indoor environments, emission sources, and potential leaching. High concentrations of certain NBFRs were often reported, indicating their widespread use and potential risks. This review calls for addressing large knowledge gaps for several NBFRs not included in monitoring programs or studies, underscoring the urgency for comprehensive research in this area (Zuiderveen, Slootweg, & de Boer, 2020).
Advances in Catalyzed Reactions
A survey of the literature related to aqueous organometallic chemistry and catalysis, with a focus on carbonylation reactions in two-phase systems, showed significant growth in interest over the past five years. This includes carbonylation of various halides and olefins under biphasic conditions, where catalytic activities with allylic halides and benzyl alcohol appeared much higher than those obtained in homogeneous systems. However, the lack of stability of palladium–water-soluble phosphine-based catalysts often observed limits reuse and constitutes a major drawback of these processes (Bertoux, Monflier, Castanet, & Mortreux, 1999).
Environmental and Toxicological Concerns
Reviews on the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) suggest that brominated compounds have similar toxicity profiles to their chlorinated homologs. However, further research is needed to assess potential risks, especially given the rapid increase in the use of brominated flame retardants. This highlights the need for more comprehensive data on human and wildlife exposure to these compounds (Birnbaum, Staskal, & Diliberto, 2003).
Photocatalytic Applications
The use of TiO2-supported adsorbent materials as enhanced heterogeneous photocatalysts for organic pollutant removal from air and water has been reviewed. This includes the combination of adsorbent materials with TiO2 photocatalysts to efficiently regenerate adsorbent materials using illumination. The review provides guidance for developing high-performance photocatalytic TiO2-supported porous adsorbent materials (MiarAlipour, Friedmann, Scott, & Amal, 2018).
CO2 Capture and Conversion
Research on the development of nitrogen-rich porous adsorbent materials for energy-efficient and enhanced polar gas separation, such as CO2 capture, has been critically reviewed. This includes an overview of key challenges in CO2 sequestration, design parameters for CO2 selective porous adsorbents, and conversion of CO2 into useful products using heterogeneous catalysis. The review emphasizes the need for synthesizing next-generation materials for real-time applications (Mukhtar et al., 2020).
Propriétés
IUPAC Name |
1-bromo-2-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRJVJJQWGZKMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381396 | |
| Record name | 1-Bromo-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)bromobenzene | |
CAS RN |
1644-72-0 | |
| Record name | 1-Bromo-2-[(trifluoromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1644-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



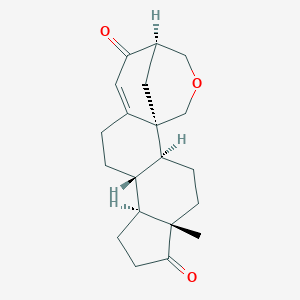
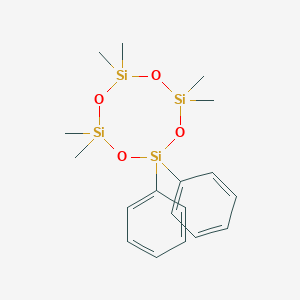



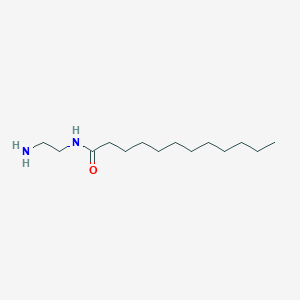

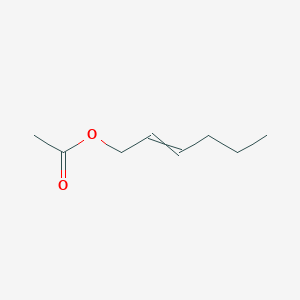

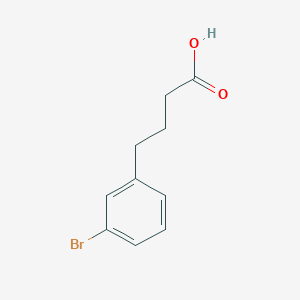
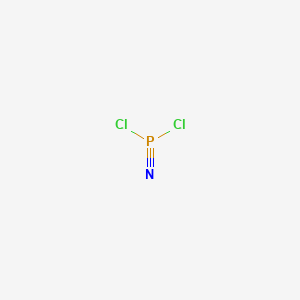

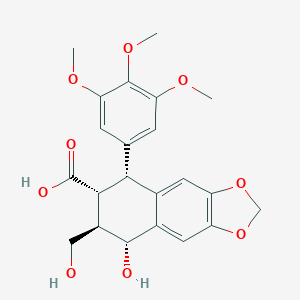
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)